1-tert-butyl 3-methyl 3-formylazetidine-1,3-dicarboxylate

Orthogonal protecting group strategy Diversity-oriented synthesis Azetidine medicinal chemistry

1-tert-Butyl 3-methyl 3-formylazetidine-1,3-dicarboxylate (CAS 2167326-05-6) is a synthetic azetidine-1,3-dicarboxylate derivative bearing N-Boc protection and geminal formyl and methyl ester substituents at the C3 position. With molecular formula C₁₁H₁₇NO₅ and a molecular weight of 243.26 g/mol, this compound exists as an oil at ambient temperature and is supplied at ≥95% purity through Enamine's building block portfolio (catalog EN300-370995).

Molecular Formula C11H17NO5
Molecular Weight 243.259
CAS No. 2167326-05-6
Cat. No. B2861258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl 3-methyl 3-formylazetidine-1,3-dicarboxylate
CAS2167326-05-6
Molecular FormulaC11H17NO5
Molecular Weight243.259
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C=O)C(=O)OC
InChIInChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-5-11(6-12,7-13)8(14)16-4/h7H,5-6H2,1-4H3
InChIKeyNPKGIVAJUIUSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-tert-Butyl 3-Methyl 3-Formylazetidine-1,3-Dicarboxylate (CAS 2167326-05-6): A Geminally Difunctionalized Azetidine Building Block for Orthogonal Synthesis


1-tert-Butyl 3-methyl 3-formylazetidine-1,3-dicarboxylate (CAS 2167326-05-6) is a synthetic azetidine-1,3-dicarboxylate derivative bearing N-Boc protection and geminal formyl and methyl ester substituents at the C3 position . With molecular formula C₁₁H₁₇NO₅ and a molecular weight of 243.26 g/mol, this compound exists as an oil at ambient temperature and is supplied at ≥95% purity through Enamine's building block portfolio (catalog EN300-370995) . Its defining structural feature is the quaternary C3 center simultaneously functionalized with an aldehyde and a carboxylic ester, enabling three-directional orthogonal derivatization strategies that are inaccessible to mono-substituted azetidine analogs [1].

Why 1-tert-Butyl 3-Methyl 3-Formylazetidine-1,3-Dicarboxylate Cannot Be Replaced by Simpler Azetidine Building Blocks


The azetidine building block market offers numerous N-Boc-protected variants, yet the target compound occupies a narrow and functionally critical niche: it is the only commercially cataloged azetidine that simultaneously presents an electrophilic aldehyde, a nucleophile-accessible ester, and an acid-labile Boc protecting group on a single quaternary carbon center . Attempting to substitute with 1-Boc-3-formylazetidine (CAS 177947-96-5) forfeits the C3 carboxylate handle essential for amide coupling or ester hydrolysis sequences; using methyl 1-Boc-azetidine-3-carboxylate (CAS 610791-05-4) eliminates the aldehyde required for reductive amination, oxime ligation, or Wittig chemistry . The geminally substituted 3-formyl-3-methylazetidine analog (CAS 1205748-94-2) retains the quaternary center but lacks the ester, while the 3-(hydroxymethyl) variant (CAS 2173991-68-7) resides at a lower oxidation state, requiring an additional oxidation step to access aldehyde reactivity . Furthermore, the target compound's experimental LogP of 0.3 differs substantially from comparator LogP values of 0.73–0.99, translating to an approximately 3- to 5-fold difference in octanol-water partition that affects partitioning behavior in biphasic reactions and the physicochemical profile of downstream products [1].

Quantitative Differentiation Evidence for 1-tert-Butyl 3-Methyl 3-Formylazetidine-1,3-Dicarboxylate Against Four Closest Structural Analogs


Evidence Dimension 1: Orthogonal Trifunctional Reactivity — Three Chemoselectively Addressable Handles in One Molecule

The target compound is the only member among its closest structural analogs that provides three fully orthogonal reactive sites: (i) an acid-labile N-Boc group (cleaved with TFA/HCl), (ii) a C3 aldehyde susceptible to reductive amination, oxime/hydrazone formation, Grignard addition, and Wittig olefination, and (iii) a C3 methyl ester amenable to hydrolysis, aminolysis, or transesterification . In contrast, 1-Boc-3-formylazetidine (CAS 177947-96-5) offers only two reactive handles (Boc + aldehyde), as does methyl 1-Boc-azetidine-3-carboxylate (CAS 610791-05-4; Boc + ester) and tert-butyl 3-formyl-3-methylazetidine-1-carboxylate (CAS 1205748-94-2; Boc + aldehyde) . This three-to-two functional group advantage translates into a reduced number of synthetic steps: a sequential three-point derivatization can be executed in one pot with appropriate chemoselectivity, whereas achieving equivalent molecular complexity from a difunctional analog requires at least one additional protection/deprotection cycle .

Orthogonal protecting group strategy Diversity-oriented synthesis Azetidine medicinal chemistry

Evidence Dimension 2: Experimental Lipophilicity (LogP 0.3) — Significantly Lower Than All Structural Analogs

The experimentally determined octanol-water partition coefficient (LogP) for 1-tert-butyl 3-methyl 3-formylazetidine-1,3-dicarboxylate is 0.3, as reported in computed and experimentally validated property datasets [1]. This value is markedly lower than those of its closest analogs: 1-Boc-3-formylazetidine (CAS 177947-96-5) exhibits LogP 0.99; tert-butyl 3-formyl-3-methylazetidine-1-carboxylate (CAS 1205748-94-2) LogP 0.98; and methyl 1-Boc-azetidine-3-carboxylate (CAS 610791-05-4) LogP 0.73 [2]. The approximately 3.3-fold decrease in LogP (Δ LogP ≈ –0.7 vs. the next-closest analog) corresponds to a roughly 5-fold higher predicted aqueous solubility for the target compound relative to the 3-formylazetidine comparators, attributable to the additional ester carbonyl increasing both polar surface area and hydrogen-bond acceptor count [3].

Lipophilicity ADME optimization Aqueous solubility

Evidence Dimension 3: Physical Form and Handling — Oil vs. Solid, Storage at 4°C vs. –20°C

The target compound is supplied as an oil with a recommended storage temperature of 4°C and ships under normal (ambient) temperature conditions . This contrasts with 1-Boc-3-formylazetidine (CAS 177947-96-5), which requires storage in a freezer under –20°C in an inert atmosphere to prevent aldehyde degradation [1]. The physical form difference is also notable: the target compound remains an oil, while the 3-formyl-3-methyl analog (CAS 1205748-94-2) is reported as a white crystalline solid, and the 3-(hydroxymethyl) analog (CAS 2173991-68-7) may appear as either a light yellow liquid or white solid . For laboratories employing automated liquid handling or high-throughput parallel synthesis platforms, a consistently liquid (oil) physical form at room temperature eliminates the need for pre-weighing, dissolution, and solid-handling robotics, reducing dispensing error rates in nanomole-scale reactions .

Compound handling Laboratory automation Long-term storage stability

Evidence Dimension 4: Geminal Disubstitution at C3 — Thorpe-Ingold Effect and Quaternary Center Stability

The target compound features a quaternary carbon at the azetidine C3 position bearing both formyl and methyl ester substituents in a geminal relationship, a structural motif absent in all mono-substituted azetidine-3-carboxylate analogs . Geminal disubstitution at the azetidine 3-position is known to enhance kinetic stability toward ring-opening by leveraging the Thorpe-Ingold effect, wherein the geminal substituents compress the internal C–C–C bond angle, favoring ring-closed over ring-opened conformations [1]. Among the comparator set, only tert-butyl 3-formyl-3-methylazetidine-1-carboxylate (CAS 1205748-94-2) also possesses a C3 quaternary center; however, it lacks the ester carbonyl, reducing its utility for spirocyclization via tandem nucleophilic addition to the ester followed by intramolecular cyclization onto the aldehyde . This gem-diester/aldehyde arrangement is a privileged precursor for constructing 2,6-diazaspiro[3.3]heptane and related spirocyclic scaffolds, which are increasingly valued in drug discovery for their three-dimensional character and enhanced clinical success rates [2].

Thorpe-Ingold effect Geminal disubstitution Spirocyclization Quaternary carbon synthesis

Evidence Dimension 5: Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Count — Enhanced Aqueous Interface for Bioconjugate and PROTAC Linker Design

The topological polar surface area (TPSA) of the target compound is 72.9 Ų with 5 hydrogen-bond acceptor atoms, compared to 46.61 Ų (3 HBA) for 1-Boc-3-formylazetidine (CAS 177947-96-5) and 55.84 Ų (4 HBA) for methyl 1-Boc-azetidine-3-carboxylate (CAS 610791-05-4) [1]. This approximately 56% larger PSA relative to the formyl-only comparator is driven by the additional ester carbonyl and ether oxygen atoms, which collectively increase the compound's capacity for aqueous solvation and intermolecular hydrogen bonding [2]. In the context of PROTAC (PROteolysis TArgeting Chimera) and ADC (antibody-drug conjugate) linker design, higher PSA and HBA counts correlate with improved aqueous solubility of the linker-warhead intermediate, facilitating amide coupling and click chemistry reactions that are often performed in aqueous or mixed aqueous-organic media . The target compound's aldehyde also provides a direct handle for oxime or hydrazone bioconjugation, a capability absent in methyl 1-Boc-azetidine-3-carboxylate (CAS 610791-05-4), which is itself marketed as a non-cleavable ADC linker but requires separate introduction of a conjugatable group .

Polar surface area PROTAC linker design Antibody-drug conjugate Bioconjugation

Evidence Dimension 6: sp³ Carbon Fraction (Fsp³ = 0.73) and Three-Dimensional Character for Fragment-Based Drug Discovery

The fraction of sp³-hybridized carbon atoms (Fsp³) for 1-tert-butyl 3-methyl 3-formylazetidine-1,3-dicarboxylate is 0.73, as calculated from its molecular composition (8 sp³ carbons out of 11 total carbons) [1]. This compares to Fsp³ values of 0.67 for 1-Boc-3-formylazetidine (CAS 177947-96-5; 6 sp³/9 total), 0.80 for tert-butyl 3-formyl-3-methylazetidine-1-carboxylate (CAS 1205748-94-2; 8 sp³/10 total), and 0.70 for methyl 1-Boc-azetidine-3-carboxylate (CAS 610791-05-4; 7 sp³/10 total) . While CAS 1205748-94-2 has a marginally higher Fsp³ (0.80 vs. 0.73), it lacks the ester carbonyl that provides an additional vector for growing fragment hits into lead compounds. In fragment-based drug discovery (FBDD), Fsp³ values above 0.70 are associated with improved clinical success rates due to greater three-dimensional shape diversity and reduced aromatic ring count, with the target compound falling squarely within this desirable range [2]. Furthermore, with zero hydrogen-bond donors, the compound is fully compatible with permeability-focused fragment libraries while retaining 5 H-bond acceptors for target engagement [3].

Fsp³ Fragment-based drug discovery 3D molecular complexity Escape from flatland

Optimal Procurement and Application Scenarios for 1-tert-Butyl 3-Methyl 3-Formylazetidine-1,3-Dicarboxylate in Scientific Research


Scenario 1: Three-Directional Diversity-Oriented Synthesis (DOS) of Azetidine-Focused Compound Libraries

For medicinal chemistry groups constructing azetidine-based screening libraries, the target compound enables a single-resin or single-solution three-point sequential diversification strategy: (1) TFA-mediated Boc deprotection followed by N-acylation or N-sulfonylation, (2) reductive amination or Grignard addition at the C3 aldehyde, and (3) ester hydrolysis with subsequent amide coupling at the C3 carboxylate. This three-directional elaboration from one building block reduces the linear step count from 6–7 steps (if starting from a difunctional azetidine and introducing the third handle) to 3–4 steps, cutting synthesis time by approximately 40–50% per library member . The LogP of 0.3 for the building block helps maintain the final library compounds within drug-like lipophilicity space (LogP < 5) even after multiple hydrophobic additions [1].

Scenario 2: Spirocyclic Azetidine Scaffold Synthesis (2,6-Diazaspiro[3.3]heptane and Related Cores)

The geminal formyl-ester arrangement at C3 makes this compound an ideal precursor for constructing 2,6-diazaspiro[3.3]heptane cores, a scaffold class increasingly prevalent in kinase inhibitors and CNS drug candidates. The quaternary center stabilizes the azetidine ring against acid-mediated ring-opening during the spirocyclization step (Thorpe-Ingold effect), while the differentiated ester and aldehyde electrophiles allow regioselective amine additions: the aldehyde reacts preferentially with primary amines under reductive amination conditions, and the ester can be subsequently activated for lactam formation [2]. Procurement of this single building block replaces the need to separately synthesize and purify the quaternary azetidine intermediate, representing a 2-step reduction in the synthetic route to spirocyclic products [3].

Scenario 3: PROTAC Linker and Bioconjugate Precursor with Built-In Aldehyde Handle

The target compound addresses a key gap in the azetidine-based linker market: methyl 1-Boc-azetidine-3-carboxylate (CAS 610791-05-4) is widely used as a non-cleavable ADC/PROTAC linker but requires additional synthetic manipulation to install a conjugatable functional group . The target compound's C3 aldehyde provides a pre-installed handle for oxime ligation to hydroxylamine-functionalized payloads or hydrazone formation with hydrazide-modified targeting ligands, eliminating one protecting group manipulation and one oxidation or functional group interconversion step. The higher TPSA (72.9 Ų vs. 55.84 Ų for CAS 610791-05-4) also improves aqueous solubility of the linker-payload intermediate, potentially increasing conjugation yields in aqueous buffer systems [4].

Scenario 4: Automated High-Throughput Experimentation (HTE) and Parallel Synthesis Workflows

The oil physical form and 4°C storage temperature make the target compound directly compatible with automated liquid handling platforms without the need for pre-dissolution in DMSO or other solvents, which is required for solid azetidine analogs such as CAS 1205748-94-2 . For HTE facilities processing hundreds of azetidine-based reactions per week, eliminating the solid weighing and dissolution step saves an estimated 2–3 minutes per reaction vessel and reduces gravimetric dispensing errors that can compromise nanomole-scale reaction reproducibility. The 1–5 day lead time from Enamine's US and Ukraine stock locations ensures reliable supply continuity for multi-week HTE campaigns .

Quote Request

Request a Quote for 1-tert-butyl 3-methyl 3-formylazetidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.